4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate
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Overview
Description
4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is a chemical compound with the molecular formula C27H25NO5. It is known for its applications in various scientific fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate typically involves esterification reactions. One common method is the reaction between 4-pentylphenol and 4-cyanobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The ester and cyano groups play a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Pentylphenyl 4-methoxybenzoate: Similar in structure but lacks the cyano group.
4-Pentylphenyl 4-pentylbenzoate: Similar but with different substituents on the benzene ring.
4-Pentylphenyl 4-methylbenzoate: Another similar compound with a methyl group instead of the cyano group .
Uniqueness
4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is unique due to the presence of both the ester and cyano groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
88133-78-2 |
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Molecular Formula |
C27H25NO5 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-(4-cyanobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C27H25NO5/c1-3-4-5-6-19-9-14-23(15-10-19)32-27(30)22-13-16-24(25(17-22)31-2)33-26(29)21-11-7-20(18-28)8-12-21/h7-17H,3-6H2,1-2H3 |
InChI Key |
CZJPZTVYJJJDOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)OC |
Origin of Product |
United States |
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